molecular formula C20H17N3O3S B2966503 3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile CAS No. 1265231-91-1

3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile

Cat. No.: B2966503
CAS No.: 1265231-91-1
M. Wt: 379.43
InChI Key: OQLIYMMRFFMCEJ-JQIJEIRASA-N
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Description

3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile is a synthetic organic compound with the molecular formula C20H17N3O3S and a molecular weight of 379.43 g/mol. It is characterized by a central acrylonitrile core functionalized with dimethylamino and 1-(phenylsulfonyl)-1H-indole-2-carbonyl groups. The compound is supplied with a minimum purity of 97% . This chemical belongs to the class of indole-acrylonitrile derivatives, a group of compounds that have garnered significant interest in medicinal chemistry research due to their versatile biological activities. While the specific research applications for this particular sulfonyl-protected indole derivative are not fully detailed in the literature, studies on closely related analogues provide strong context for its potential value. Indole-acrylonitrile hybrids, in general, have been identified as potential antitumor and antimicrobial agents in recent scientific investigations . Related structures have shown promising growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer models . The structural motifs present in this compound—namely the indole scaffold and the acrylonitrile moiety—are frequently encountered in the development of novel bioactive molecules and are often prepared via reactions such as Knoevenagel condensation . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

(E)-2-[1-(benzenesulfonyl)indole-2-carbonyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-22(2)14-16(13-21)20(24)19-12-15-8-6-7-11-18(15)23(19)27(25,26)17-9-4-3-5-10-17/h3-12,14H,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLIYMMRFFMCEJ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile, also known by its CAS number 1265231-91-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

The molecular formula of the compound is C20H17N3O3S, with a molecular weight of 379.43 g/mol. It exhibits several notable physical properties:

PropertyValue
Molecular FormulaC20H17N3O3S
Molecular Weight379.43 g/mol
Purity97%
CAS Number1265231-91-1
GHS CodeGHS07

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been reported to exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, studies have shown that derivatives related to this compound can enhance apoptosis in hypopharyngeal tumor cells, indicating its potential as an anticancer agent .

Anticancer Activity

Recent research highlights the compound's effectiveness in targeting cancer cells. For example:

  • Cytotoxicity Studies : In vitro studies indicated that the compound demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Apoptosis Induction : The compound was found to trigger apoptotic pathways, which are crucial for eliminating cancerous cells .

Case Study: FaDu Cell Line

A detailed investigation into the FaDu cell line revealed that treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the compound's efficacy in inducing cell death.

Neuropharmacological Potential

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuropharmacological effects. The interaction with muscarinic acetylcholine receptors (M3R) has been noted, which plays a role in cognitive function and could be relevant for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the indole and acrylonitrile moieties have been explored to enhance selectivity and potency against target receptors. For instance, compounds with specific substitutions on the indole ring have shown improved binding affinity and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Indole Scaffolds

(E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile
  • Structure : Tosyl (p-toluenesulfonyl) group at indole’s 1-position; acrylonitrile linked to indole’s 3-carbonyl.
  • Key Differences :
    • Substituent Position : Acrylonitrile at indole’s 3-position vs. 2-position in the target compound.
    • Sulfonyl Group : Tosyl (electron-rich methylphenyl) vs. phenylsulfonyl (electron-neutral).
  • Crystallography : The indole and tosyl phenyl rings form a dihedral angle of 89.95°, with weak C–H···N and C–H···O interactions stabilizing the crystal lattice .
  • Activity : Tosyl derivatives often exhibit enhanced antibacterial activity due to improved lipophilicity .
3-(Dimethylamino)-2-(1H-indole-3-carbonyl)acrylonitrile
  • Structure : Lacks the phenylsulfonyl group at indole’s 1-position.
  • Key Differences: Reactivity: The absence of sulfonation reduces steric hindrance, enabling easier nucleophilic attack at the indole’s 1-position. Synthesis: Prepared via condensation of 3-cyanoacetyl indole with dimethylamine .
  • Applications : Intermediate for synthesizing indolylazoles and meridianin derivatives .

Analogues with Pyrrole or Heterocyclic Variations

(E)-2-(Phenylsulfonyl)-3-(1-(phenylsulfonyl)-1H-pyrrol-2-yl)acrylonitrile (Compound 24)
  • Structure : Pyrrole core with dual phenylsulfonyl groups.
  • Key Differences :
    • Heterocycle : Pyrrole (5-membered) vs. indole (6-membered fused ring).
    • Electronic Effects : Pyrrole’s lower aromaticity increases reactivity in cycloadditions.
  • Synthesis : Sulfonylation of pyrrole followed by acrylonitrile conjugation .
  • Activity : Covalent protein kinase inhibitors due to electrophilic acrylonitrile moiety .
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile
  • Structure: Dichlorophenylsulfonyl and methoxy anilino substituents.
  • Key Differences :
    • Substituents : Chlorine atoms enhance electrophilicity; methylsulfanyl group enables thiol-disulfide exchange.
    • Conformation : Displays resonance-assisted hydrogen bonding (RAHB), stabilizing a six-membered intramolecular ring .
  • Applications : Synthon for antimalarial benzothiazine derivatives .

Table 1: Key Properties of Selected Analogues

Compound Sulfonyl Group Heterocycle Biological Activity Reference
Target Compound Phenylsulfonyl Indole Antimicrobial (hypothesized)
(E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile Tosyl Indole Antibacterial
Compound 24 (Pyrrole derivative) Phenylsulfonyl Pyrrole Kinase inhibition
3-(Dimethylamino)-2-(1H-indol-3-carbonyl)acrylonitrile None Indole Intermediate for heterocycles

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile, and how are intermediates characterized?

  • Methodology : The compound is synthesized via sulfonation and coupling reactions. For example, sulfonyl acrylonitrile derivatives are prepared by reacting pyrrole intermediates with sulfonyl chlorides (e.g., phenylsulfonyl chloride) under nitrogen atmosphere. Key steps include nucleophilic substitution at the indole nitrogen followed by acrylonitrile formation via Knoevenagel condensation. Intermediates are purified via column chromatography and characterized using 1H^1H NMR and HR-MS. Yields typically range from 5% to 85%, depending on substituent steric effects and reaction conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H^1H NMR : Assigns proton environments, e.g., aromatic protons (δ 7.50–8.60 ppm), dimethylamino groups (δ 2.50–3.00 ppm), and acrylonitrile protons (δ 6.00–7.00 ppm).
  • HR-MS : Validates molecular weight (e.g., observed m/z 401.0611 vs. calculated 401.0606 for a related sulfonyl acrylonitrile) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar indole moiety with a 89.95° dihedral angle relative to the sulfonyl phenyl group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in sulfonyl acrylonitrile syntheses?

  • Methodology : Low yields (e.g., 5% for compound 24 in ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature control : Cooling reactions to stabilize intermediates.
  • Catalyst screening : Using NaH or TEA to enhance nucleophilicity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl chlorides .

Q. What insights do crystallographic studies provide about the compound’s reactivity and intermolecular interactions?

  • Methodology : X-ray diffraction reveals weak hydrogen bonds (e.g., C–H···N/O contacts) and π-π stacking, which influence packing efficiency and solubility. For example, the title compound’s crystal lattice features a C–H···O hydrogen bond (2.48 Å) and a planar indole system, suggesting potential for π-stacking in target binding .

Q. How are computational methods like molecular docking and Hirshfeld analysis applied to predict bioactivity?

  • Methodology :

  • Docking studies : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Electrostatic potential maps highlight nucleophilic attack sites (e.g., acrylonitrile’s α,β-unsaturated carbonyl).
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., sulfur-containing derivatives show higher S···H contacts, correlating with enhanced covalent binding) .

Q. How can discrepancies between experimental and computational structural data be resolved?

  • Methodology : For bond angle deviations >2°, cross-validate using:

  • DFT calculations : Compare optimized geometries with X-ray data.
  • Dynamic NMR : Assess conformational flexibility in solution (e.g., rotameric states of the dimethylamino group) .

Q. What strategies are used to establish structure-activity relationships (SAR) for acrylonitrile-based inhibitors?

  • Methodology :

  • Bioisosteric replacement : Swap sulfonyl groups (e.g., tert-butyl vs. phenyl) to assess steric/electronic effects on IC50_{50}.
  • Kinetic assays : Measure covalent binding rates (e.g., via LC-MS/MS) to correlate acrylonitrile electrophilicity with target inhibition .

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